4-Methyl-3-(pyridin-2-yl)pentan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
6311-89-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methyl-3-pyridin-2-ylpentan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(2)11(9(3)13)10-6-4-5-7-12-10/h4-8,11H,1-3H3 |
InChI Key |
XVNHFLRKTXTGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methyl 3 Pyridin 2 Yl Pentan 2 One and Analogues
Retrosynthetic Analysis and Key Disconnections for 4-Methyl-3-(pyridin-2-yl)pentan-2-one
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:
Disconnection of the C-C bond between the pyridine (B92270) ring and the pentanone core: This approach simplifies the synthesis into two main fragments: a functionalized pyridine derivative and a pentanone synthon. The pyridine fragment would need to be activated for nucleophilic attack or for coupling reactions.
Disconnection within the pentanone backbone: This strategy involves building the pentanone core with the pyridine moiety already attached to one of the precursor molecules. This could involve forming one of the carbon-carbon bonds of the pentanone chain as the key step.
A plausible retrosynthetic pathway is illustrated below:
Carbon-Carbon Bond Formation Strategies in the Synthesis of the Pentanone Core
The formation of the pentanone core is a critical aspect of the synthesis of this compound. Several established carbon-carbon bond-forming reactions can be employed for this purpose. fiveable.mealevelchemistry.co.uk
The Aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing β-hydroxy carbonyl compounds, which can be precursors to α,β-unsaturated ketones. fiveable.mealevelchemistry.co.uk In the context of synthesizing the pentanone core, an Aldol reaction could be envisioned between a ketone and an aldehyde.
| Reactant A | Reactant B | Product | Conditions |
| Propan-2-one | Pyridine-2-carbaldehyde | 4-hydroxy-4-(pyridin-2-yl)butan-2-one | Base or acid catalysis |
| 3-Methylbutan-2-one | Pyridine-2-carbaldehyde | 4-hydroxy-3,3-dimethyl-4-(pyridin-2-yl)butan-2-one | Base or acid catalysis |
This table presents hypothetical Aldol reactions that could be adapted for the synthesis of the target molecule's core structure.
Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds through the reaction of a Grignard reagent with an electrophile, such as a carbonyl compound. fiveable.me This reaction could be utilized to introduce one of the alkyl groups onto the pentanone backbone.
| Grignard Reagent | Carbonyl Compound | Intermediate Product | Final Product (after oxidation) |
| Isopropylmagnesium bromide | 1-(Pyridin-2-yl)propan-1-one | 2-methyl-1-(pyridin-2-yl)pentan-2-ol | 2-methyl-1-(pyridin-2-yl)pentan-2-one |
| Ethylmagnesium bromide | 3-methyl-1-(pyridin-2-yl)butan-2-one | 3-methyl-1-(pyridin-2-yl)pentan-3-ol | 3-methyl-1-(pyridin-2-yl)pentan-3-one |
This table illustrates potential Grignard reactions that could be part of a synthetic route to analogues of the target compound.
The alkylation of enolates is a common method for forming carbon-carbon bonds adjacent to a carbonyl group. This strategy could be employed to introduce the methyl group at the α-position of a precursor ketone.
A related synthesis of 3-(pyridin-2-ylmethyl)pentane-2,4-dione has been reported, which involves the reaction of 2-(bromomethyl)pyridine (B1332372) with 2,4-pentanedione. asianpubs.org This suggests a viable strategy for attaching a pyridine-containing fragment to a β-dicarbonyl compound, which could then be further modified.
Condensation reactions, such as the Claisen condensation, are effective for creating carbon-carbon bonds and are often used in the synthesis of β-keto esters. While not directly forming a simple ketone, the resulting β-keto ester can be readily converted to a ketone through hydrolysis and decarboxylation.
Construction of the Pyridine Moiety within this compound
The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. wikipedia.org Its synthesis is a well-established area of organic chemistry. One of the pioneering methods is the Hantzsch pyridine synthesis, which typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849) or its salt as the nitrogen donor. wikipedia.org This method leads to a dihydropyridine, which is subsequently oxidized to the pyridine derivative. wikipedia.org
Modern variations of pyridine synthesis offer a range of options for creating substituted pyridines. For instance, metal-free catalyzed reactions can be used to form polysubstituted pyridine rings. nih.gov Additionally, palladium-catalyzed alkylation reactions of iodo-substituted quinolines (a related nitrogen-containing heterocycle) have been reported, showcasing methods for functionalizing such ring systems. nih.gov
In a synthetic approach where the pyridine ring is constructed as a key step, one could envision a multi-component reaction involving precursors that already contain the necessary fragments of the pentanone core.
Cyclization Reactions for Pyridine Ring Formation
The de novo synthesis of the pyridine ring is a classical and versatile approach to producing substituted pyridines. These methods often involve the condensation of carbonyl compounds with an ammonia source.
One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves a multi-component condensation of a β-dicarbonyl compound (two equivalents), an aldehyde, and ammonia. thieme-connect.comacs.org This reaction proceeds through the formation of a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding pyridine. acs.org While traditionally used for symmetrically substituted pyridines, modifications have been developed for the synthesis of unsymmetrical analogs. sigmaaldrich.com
Another classical approach is the Bohlmann-Rahtz pyridine synthesis , which provides a route to substituted pyridines by reacting enamines with α,β-unsaturated ketones.
More contemporary methods have focused on transition-metal-catalyzed [2+2+2] cycloaddition reactions, which can assemble the pyridine ring from alkynes and nitriles with high efficiency and regioselectivity. organic-chemistry.org Additionally, cascade reactions involving electrocyclization of intermediates like 3-azatrienes, formed from the coupling of α,β-unsaturated ketoximes and alkenylboronic acids, offer a modular approach to highly substituted pyridines. acs.org
Non-enzymatic pathways for pyridine ring formation have also been observed in biosynthetic routes of natural products. For instance, a reactive 1,5-dione moiety can react with ammonia to form the pyridine ring. nih.gov Hetero-Diels-Alder reactions, catalyzed by enzymes called Diels-Alderases, can also form pyridine rings from a 1,3-butadiene (B125203) moiety and an olefin. nih.gov
| Cyclization Method | Reactants | Key Features |
| Hantzsch Synthesis | β-dicarbonyl compound, aldehyde, ammonia | Forms a 1,4-dihydropyridine intermediate; versatile for substituted pyridines. thieme-connect.comacs.org |
| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Good for specific substitution patterns. |
| [2+2+2] Cycloaddition | Alkynes, Nitrile | Transition-metal catalyzed; high efficiency and regioselectivity. organic-chemistry.org |
| Cascade Electrocyclization | α,β-unsaturated ketoxime, alkenylboronic acid | Modular approach to highly substituted pyridines. acs.org |
| Bio-inspired Synthesis | 1,5-dicarbonyl compounds, ammonia | Mimics natural product synthesis. nih.gov |
Coupling Reactions Involving Pyridine Precursors
An alternative to de novo ring synthesis is the functionalization of a pre-formed pyridine ring. This is often achieved through various cross-coupling reactions, which have become a cornerstone of modern organic synthesis.
Negishi cross-coupling , for instance, has been successfully employed to couple 2-heterocyclic organozinc reagents with aryl chlorides in the presence of a palladium catalyst, yielding 2-aryl-substituted pyridines. researchgate.net Similarly, Suzuki-Miyaura coupling of pyridine-derived boronic acids or esters with appropriate coupling partners is a widely used strategy.
Reductive coupling reactions have also emerged as powerful tools. A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides allows for the synthesis of alkylated pyridines bearing an all-carbon quaternary center. researchgate.net Furthermore, titanacyclopropanes, generated in situ, can react regioselectively with pyridine N-oxides to achieve C2-H alkylation. researchgate.net
A three-component coupling sequence has been developed for the regiospecific synthesis of a wide variety of substituted pyridines. This process involves the nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl, followed by a metallacycle-mediated union with a preformed TMS-imine and subsequent ring closure. chim.it
| Coupling Reaction | Pyridine Precursor | Coupling Partner | Catalyst/Reagent |
| Negishi Coupling | 2-Halopyridine | Organozinc reagent | Palladium catalyst researchgate.net |
| Suzuki-Miyaura Coupling | Pyridine boronic acid/ester | Aryl/alkyl halide | Palladium catalyst |
| Reductive Coupling | Bromopyridine | Tertiary alkyl bromide | Nickel catalyst researchgate.net |
| C-H Alkylation | Pyridine N-oxide | Titanacyclopropane | In situ generated titanacycle researchgate.net |
| Three-Component Coupling | Dithiane, α,β-unsaturated carbonyl, TMS-imine | N/A | Ti(Oi-Pr)4, Ag(I) or Hg(II) chim.it |
Advanced Approaches to Substituted Pyridines
Modern synthetic chemistry has seen the development of more advanced and efficient methods for constructing substituted pyridines, often focusing on atom economy and catalytic efficiency.
A redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary ammonium (B1175870) salt, provides a modular route to a variety of substituted pyridines under mild conditions. researchgate.net Another innovative approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation to afford highly substituted pyridines. acs.org
Furthermore, a ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes offers a mild and economical construction of a broad range of highly substituted pyridines with excellent regioselectivities. researchgate.net These advanced methods often provide access to complex pyridine derivatives that are not easily accessible through traditional condensation reactions.
Stereoselective Synthesis of this compound
The target molecule, this compound, possesses a chiral center at the C3 position. The stereoselective synthesis of such chiral pyridine-containing ketones is a significant challenge, as the Lewis basicity of the pyridine nitrogen can interfere with many catalytic systems.
Chiral Auxiliary Approaches
A well-established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of a molecule like this compound, a chiral auxiliary could be attached to either the pyridine or the pentanone fragment. For example, an Evans oxazolidinone auxiliary could be used to control the alkylation of a carboxylic acid derivative that is a precursor to the pentanone moiety. The chiral environment provided by the auxiliary would direct the introduction of the pyridyl group to one face of the enolate, leading to a specific stereoisomer. The auxiliary would then be cleaved to reveal the chiral ketone.
Asymmetric Catalysis in Pyridine-Containing Ketone Synthesis
Asymmetric catalysis offers a more atom-economical approach to chiral molecules. The development of chiral catalysts that can tolerate the coordinating nature of the pyridine ring is an active area of research.
Catalytic asymmetric reduction of prochiral pyridyl ketones is a viable strategy to produce chiral pyridyl alcohols, which can then be oxidized to the corresponding chiral ketones. thieme-connect.comchim.it Transition metals such as ruthenium, rhodium, and iridium, complexed with chiral ligands, are often used for the asymmetric hydrogenation or transfer hydrogenation of ketones. thieme-connect.com
Another approach is the catalytic asymmetric alkylation of enolates. A nickel-catalyzed enantioselective α-alkylation of α-enolizable ketones with unactivated alkyl halides has been developed, which could potentially be adapted for the synthesis of chiral ketones with a pyridyl substituent at the α-position. organic-chemistry.org
Furthermore, aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents, promoted by chiral amino acid-based ligands, have been shown to produce tertiary propargyl alcohols with high enantioselectivity. nih.gov While this applies to a different class of ketones, it demonstrates the feasibility of developing catalytic systems for the asymmetric functionalization of pyridine-containing carbonyl compounds.
Highly enantioselective copper-catalyzed conjugate addition of Grignard reagents to β-substituted alkenyl pyridines, activated by a Lewis acid, provides access to a wide range of alkylated chiral pyridines. researchgate.netnih.gov This method could be envisioned to construct the chiral center in a precursor to the target ketone.
| Asymmetric Method | Strategy | Catalyst/Reagent | Key Features |
| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Evans oxazolidinones, etc. wikipedia.org | Well-established, but requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Reduction | Reduction of a prochiral pyridyl ketone to a chiral alcohol. | Ru, Rh, Ir with chiral ligands. thieme-connect.com | Efficient for producing chiral alcohols, requires subsequent oxidation. |
| Asymmetric Alkylation | Enantioselective alkylation of a ketone enolate. | Nickel-catalyst with chiral ligand. organic-chemistry.org | Direct formation of the C-C bond at the chiral center. |
| Asymmetric Conjugate Addition | Enantioselective addition to an α,β-unsaturated pyridine. | Copper-catalyst with chiral ligand and Lewis acid. researchgate.netnih.gov | Creates the stereocenter in a precursor molecule. |
Comparative Analysis of Synthetic Pathways for this compound
The choice of synthetic pathway for this compound depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control.
Cyclization reactions offer a convergent approach, building the core pyridine structure from simpler, acyclic precursors. This can be advantageous for creating diverse analogs by varying the initial building blocks. However, controlling regioselectivity can be a challenge, and the reaction conditions can sometimes be harsh.
Coupling reactions on a pre-existing pyridine ring provide a more linear, but often highly regioselective, approach. The vast array of well-established cross-coupling reactions allows for the late-stage introduction of the pentanone side chain, which is beneficial for medicinal chemistry programs. The limitation of this approach is the potential need for pre-functionalized (e.g., halogenated) pyridines, which may not always be readily available.
For the stereoselective synthesis , chiral auxiliary-based methods are robust and predictable but are less atom-economical due to the stoichiometric use of the auxiliary. Asymmetric catalysis , on the other hand, is more efficient and elegant, but the development of a suitable catalyst that is not poisoned by the pyridine nitrogen can be a significant hurdle. The substrate scope of catalytic methods can also be narrower.
Yields and Efficiency
The yields and efficiency of the synthesis of this compound analogues are highly dependent on the chosen synthetic route, the specific substrates, and the reaction conditions.
In palladium-catalyzed α-arylation reactions, yields for analogues have been reported to range from moderate to excellent. For example, the coupling of various ketones with aryl bromides and chlorides using palladium catalysts with bulky phosphine (B1218219) ligands has been shown to produce α-aryl ketones in yields often exceeding 70% and in some cases reaching up to 98%. researchgate.net The efficiency of these reactions is influenced by factors such as the nature of the aryl halide, the structure of the ketone, the choice of catalyst and ligand, and the base used. organic-chemistry.orgnsf.gov
The table below summarizes representative yields for the synthesis of α-aryl ketone analogues using different catalytic systems. It is important to note that these are for analogous structures, and the synthesis of this compound would require specific optimization.
| Catalyst System | Ketone Substrate | Aryl Halide | Yield (%) |
| Pd(OAc)₂ / DTBNpP | Various ketones | Aryl bromides | High |
| (SIPr)Pd(Py)Cl₂ | Various ketones | Aryl halides | Good to High |
| XPhos Palladacycle | Acetophenone | 3-bromopyridine | Decent |
| Pd(acac)₂ / Brettphos | Various ketones | Nitroarenes | Good to Excellent |
Rhodium-catalyzed C-H functionalization approaches have also demonstrated high efficiency, with reports of good to excellent yields for the synthesis of various α-aryl ketones. rsc.orgrsc.org These methods can be particularly efficient as they sometimes avoid the need for pre-functionalized starting materials.
Microwave-assisted synthesis has been explored as a technique to improve reaction times and yields in the palladium-catalyzed α-heteroarylation of ketones. nsf.gov
Atom Economy and Green Chemistry Considerations
The principles of green chemistry are increasingly important in the evaluation of synthetic methodologies. nih.govpnas.org Atom economy, a concept developed by Barry Trost, is a key metric that assesses the efficiency of a reaction in converting reactants into the desired product. pnas.org
Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. Modern catalytic methods, such as the palladium- and rhodium-catalyzed reactions discussed, generally offer much-improved atom economy. pnas.org
The atom economy of a reaction can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound via a palladium-catalyzed α-arylation of 4-methyl-pentan-2-one with 2-bromopyridine, the theoretical atom economy would be high, as the main byproducts are the components of the base and the halide salt.
Other green chemistry metrics to consider include the E-factor and Process Mass Intensity (PMI). nih.govacs.orgwhiterose.ac.uk The E-factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass of all materials used in a process (including solvents, reagents, and processing aids) relative to the mass of the final product. greenchemistry-toolkit.org
To improve the greenness of the synthesis of this compound and its analogues, several strategies can be employed:
Catalyst Selection: Utilizing highly active catalysts at low loadings minimizes waste and potential metal contamination of the product. researchgate.net
Solvent Choice: The use of greener solvents, such as water or bio-based solvents, or performing reactions in aqueous media can significantly reduce the environmental impact. thieme-connect.com
Energy Efficiency: Employing energy-efficient methods like microwave heating can shorten reaction times and reduce energy consumption. nsf.gov
One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation. acs.org
The table below outlines some key green chemistry considerations for the synthesis of α-aryl ketones.
| Green Chemistry Principle | Application in α-Aryl Ketone Synthesis |
| Prevention | Designing syntheses to minimize waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. Catalytic methods are generally superior to stoichiometric ones. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. If used, they should be benign. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/deprotection). |
| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. |
By applying these principles, the synthesis of this compound and its analogues can be designed to be not only efficient in terms of yield but also environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 4 Methyl 3 Pyridin 2 Yl Pentan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity and stereochemistry of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete structural map of 4-Methyl-3-(pyridin-2-yl)pentan-2-one can be constructed.
The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, eight unique proton signals are predicted.
The protons of the methyl ketone (H-1) are expected to appear as a sharp singlet, being adjacent to the carbonyl group and having no neighboring protons. The methine proton (H-3), being a chiral center and positioned between the electron-withdrawing pyridine (B92270) ring and the carbonyl group, would likely appear as a doublet of doublets or a more complex multiplet. The methine proton of the isopropyl group (H-4) is expected to be a multiplet due to coupling with six equivalent methyl protons and the H-3 proton. The two methyl groups of the isopropyl moiety (H-5 and H-5') are diastereotopic due to the adjacent chiral center and would ideally appear as two separate doublets.
The four protons on the pyridine ring are in distinct chemical environments. The proton at the 6' position, being ortho to the nitrogen, is expected to be the most downfield. The remaining ring protons (H-3', H-4', H-5') would appear in the characteristic aromatic region, with splitting patterns dictated by their ortho, meta, and para coupling relationships.
Table 1: Predicted ¹H NMR Data for this compound This data is predictive and based on established chemical shift principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-1 (CH₃-C=O) | ~2.1 | s (singlet) | 3H |
| H-3 (-CH-) | ~3.8 - 4.2 | dd (doublet of doublets) | 1H |
| H-4 (-CH-(CH₃)₂) | ~2.2 - 2.5 | m (multiplet) | 1H |
| H-5, H-5' (-CH(CH₃)₂) | ~0.9 - 1.2 | d (doublet) | 6H |
| H-3' (Py) | ~7.1 - 7.3 | d (doublet) | 1H |
| H-4' (Py) | ~7.6 - 7.8 | t (triplet) | 1H |
| H-5' (Py) | ~7.2 - 7.4 | t (triplet) | 1H |
| H-6' (Py) | ~8.5 - 8.7 | d (doublet) | 1H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all 11 carbon atoms are chemically distinct and should produce 11 discrete signals.
The carbonyl carbon (C-2) is the most deshielded and is expected to appear significantly downfield, typically in the 200–215 ppm range for an aliphatic ketone. libretexts.orgpressbooks.pub The carbons of the pyridine ring will resonate in the aromatic region (approx. 120-160 ppm), with the carbon atom bonded to the aliphatic chain (C-2') being the most downfield of this group. The aliphatic carbons (C-1, C-3, C-4, C-5, C-5') will appear in the upfield region of the spectrum. The chemical shift of the chiral carbon (C-3) will be influenced by its direct attachment to the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound This data is predictive and based on established chemical shift principles.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (CH₃-C=O) | ~28 - 32 |
| C-2 (C=O) | ~208 - 212 |
| C-3 (-CH-) | ~55 - 60 |
| C-4 (-CH-(CH₃)₂) | ~30 - 35 |
| C-5, C-5' (-CH(CH₃)₂) | ~18 - 22 |
| C-2' (Py) | ~158 - 162 |
| C-3' (Py) | ~122 - 125 |
| C-4' (Py) | ~135 - 138 |
| C-5' (Py) | ~121 - 124 |
| C-6' (Py) | ~148 - 150 |
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atom. The chemical shift of the pyridine nitrogen is highly sensitive to substitution and electronic effects. For a 2-substituted pyridine like the title compound, the nitrogen signal is expected to appear in a characteristic range. Published data for various substituted pyridines show that the ¹⁵N chemical shift can range from approximately -70 to -130 ppm relative to nitromethane. scispace.comresearchgate.net The presence of the alkyl substituent at the 2-position would influence the precise chemical shift, making ¹⁵N NMR a useful tool for confirming the substitution pattern on the pyridine ring.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.comsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton H-3 and the methine proton H-4. It would also show a correlation between H-4 and the diastereotopic methyl protons H-5/H-5'. Within the pyridine ring, correlations would be observed between adjacent protons: H-3' with H-4', H-4' with H-5', and H-5' with H-6'.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduyoutube.com It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, confirming that the singlet at ~2.1 ppm is from the protons attached to the carbon at ~30 ppm (the C-1 methyl group).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the molecular skeleton. libretexts.orgyoutube.com Key HMBC correlations would include:
A correlation from the methyl protons (H-1) to the carbonyl carbon (C-2) and the chiral methine carbon (C-3).
Correlations from the methine proton (H-3) to the pyridine carbons C-2' and C-6', confirming the connection point of the side chain to the ring.
Correlations from the isopropyl methine proton (H-4) to C-3 and the isopropyl methyl carbons (C-5/C-5').
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by a few key absorption bands that serve as a molecular fingerprint.
The most prominent feature would be the strong, sharp absorption band for the carbonyl (C=O) stretch of the aliphatic ketone. This peak is typically found around 1715 cm⁻¹. libretexts.orgorgchemboulder.com The spectrum would also show C-H stretching vibrations. Bands corresponding to sp³-hybridized C-H bonds in the methyl and methine groups are expected just below 3000 cm⁻¹. Aromatic sp² C-H stretches from the pyridine ring would appear at slightly higher wavenumbers, typically just above 3000 cm⁻¹.
The pyridine ring itself gives rise to a series of characteristic absorptions due to C=C and C=N bond stretching vibrations, which are typically observed in the 1600–1400 cm⁻¹ region. acs.orgnist.gov C-H bending vibrations (both in-plane and out-of-plane) would also be present in the fingerprint region (<1400 cm⁻¹), providing further confirmation of the structure.
Table 3: Predicted FT-IR Data for this compound This data is predictive and based on established group frequencies.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch (sp²) | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch (sp³) | 2870 - 2980 | Medium-Strong |
| Ketone C=O Stretch | 1710 - 1720 | Strong, Sharp |
| Pyridine Ring C=C and C=N Stretches | 1400 - 1600 | Medium-Strong (multiple bands) |
| C-H Bending | 1350 - 1470 | Medium |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, complementing infrared (IR) spectroscopy. The analysis of this compound reveals characteristic vibrational frequencies for both the pyridine moiety and the aliphatic ketone chain. The Raman spectrum is dominated by vibrations of the pyridine ring, which are sensitive to substitution. researchgate.netresearchgate.net
Key vibrational modes for the pyridine ring include the ring breathing modes, which are typically observed as intense bands in the 990-1030 cm⁻¹ region. researchgate.netresearchgate.net For a 2-substituted pyridine like the target compound, shifts in these frequencies are expected due to the electronic and steric influence of the alkyl ketone substituent. acs.org The C-H stretching vibrations of the aromatic pyridine ring typically appear above 3000 cm⁻¹. nih.gov
The aliphatic portion of the molecule also presents distinct Raman signals. The carbonyl (C=O) stretching vibration is a prominent feature, though generally weaker in Raman than in IR spectroscopy, and is expected in the range of 1700-1725 cm⁻¹. The various C-H bonds of the methyl and isopropyl groups contribute to a complex series of bands in the 2850-3000 cm⁻¹ region (stretching) and in the fingerprint region below 1500 cm⁻¹ (bending, rocking, and twisting). libretexts.org
Table 1: Predicted Raman Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Moiety |
|---|---|---|
| ~3050 | Aromatic C-H Stretch | Pyridine |
| ~2970 | Aliphatic C-H Stretch | Alkyl Chain |
| ~1715 | Carbonyl (C=O) Stretch | Ketone |
| ~1590 | Ring C=C, C=N Stretch | Pyridine |
| ~1480 | Ring C=C, C=N Stretch | Pyridine |
| ~1440 | Aliphatic C-H Bend | Alkyl Chain |
| ~1030 | Ring Breathing | Pyridine |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an essential analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source. nih.gov This is particularly useful for confirming the molecular weight of the analyte. For this compound (molar mass ≈ 191.26 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 192.27, corresponding to the [M+H]⁺ ion.
In tandem mass spectrometry (MS/MS), this protonated molecular ion can be selected and subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation pathways are influenced by the site of protonation, which is most likely the basic nitrogen atom of the pyridine ring. researchgate.netresearchgate.net The fragmentation of even-electron ions generated by ESI often involves the loss of neutral molecules. rsc.org A plausible fragmentation pathway could involve the cleavage of the C-C bond between the pyridine ring and the aliphatic chain, leading to characteristic fragment ions.
Table 2: Expected ESI-MS/MS Fragments for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
|---|---|---|
| ~192.27 | ~120.08 | C₅H₉O (isobutyl methyl ketone) |
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, resulting in extensive and reproducible fragmentation. youtube.com The mass spectrum provides a characteristic fingerprint for the compound. The molecular ion peak (M⁺·) at m/z ≈ 191 would be observed, and its intensity would depend on its stability.
The fragmentation patterns of ketones are well-documented and often involve alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.org For this compound, two primary alpha-cleavage pathways are possible:
Loss of a methyl radical (·CH₃) to form an acylium ion at m/z 176.
Loss of an isobutyl radical (·C₄H₉) to form a pyridinyl-acylium ion at m/z 120.
Another significant fragmentation pathway is the cleavage of the bond connecting the substituent to the pyridine ring, which can lead to a pyridinium (B92312) radical cation or related fragments. nist.govresearchgate.net
Table 3: Predicted Major EI-MS Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| ~191 | [C₁₂H₁₇NO]⁺· | Molecular Ion (M⁺·) |
| ~176 | [M - CH₃]⁺ | Alpha-cleavage |
| ~148 | [M - C₃H₇]⁺ | Cleavage of isopropyl group |
| ~120 | [C₇H₆NO]⁺ | Alpha-cleavage |
| ~93 | [C₅H₅N-CH₂]⁺ | Cleavage at pyridine ring |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a synthesized compound and confirm its identity. nih.gov
In a typical LC-MS analysis of this compound, the compound would first be passed through an HPLC column (e.g., a C18 reversed-phase column) to separate it from any impurities, starting materials, or side products. The eluent from the HPLC is then directed into the mass spectrometer's ion source (typically ESI). The mass spectrometer would be set to monitor for the expected protonated molecule [M+H]⁺ at m/z ≈ 192.27. The appearance of a single major chromatographic peak with the correct mass-to-charge ratio would serve to confirm both the identity and high purity of the compound.
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum provides information about the electronic structure and conjugation within the molecule.
The structure of this compound contains two main chromophores: the pyridine ring and the carbonyl group.
Pyridine Ring: Aromatic systems like pyridine exhibit strong absorptions due to π → π* transitions. For pyridine itself, these bands appear below 270 nm. Substitution can cause a bathochromic (red) shift to longer wavelengths.
Carbonyl Group: Ketones typically show two absorption bands: a weak band at longer wavelength (around 270-300 nm) corresponding to the formally forbidden n → π* transition of the non-bonding electrons on the oxygen, and a much stronger band at shorter wavelength (below 200 nm) for the π → π* transition. elte.hu
In this compound, the pyridine ring and the carbonyl group are not directly conjugated, as they are separated by a saturated carbon atom. This lack of conjugation means their electronic transitions will be largely independent and characteristic of the individual chromophores, similar to those observed in compounds like 2-acetylpyridine. spectrabase.com We would expect to see the characteristic π → π* transitions of the pyridine ring and the weak n → π* transition of the ketone.
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~260-270 | π → π* | Pyridine Ring |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in a crystalline solid. This technique is indispensable for unambiguously determining the molecular geometry and understanding the non-covalent interactions that dictate the crystal packing.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Single-crystal X-ray diffraction would yield precise measurements of the covalent bond lengths, the angles between those bonds, and the torsion (dihedral) angles that define the molecule's conformation. For this compound, key parameters would include the geometry of the pyridine ring, the bond lengths of the ketone group, and the stereochemistry at the chiral center (C3).
Based on data from related structures, the bond lengths and angles are expected to fall within well-established ranges. soton.ac.ukresearchgate.netacs.org For instance, the C-C bond lengths within the pyridine ring are typically between 1.33 Å and 1.39 Å. soton.ac.uk The C=O bond of the ketone is anticipated to be approximately 1.21-1.23 Å, while the C-C single bonds in the pentanone chain would be around 1.50-1.54 Å. The bond angles around the sp² hybridized carbons of the pyridine ring and the carbonyl group would be close to 120°, whereas the angles around the sp³ hybridized carbons would approximate the ideal tetrahedral angle of 109.5°. soton.ac.ukresearchgate.net
Interactive Table: Expected Bond Parameters for this compound Based on Analogous Compounds
The following table presents typical values for bond lengths and angles derived from similar molecular fragments found in the literature.
| Parameter Type | Atoms Involved | Expected Value |
| Bond Length | C=O (Ketone) | 1.21 - 1.23 Å |
| Bond Length | C-N (Pyridine) | 1.33 - 1.35 Å |
| Bond Length | C-C (Pyridine) | 1.38 - 1.40 Å |
| Bond Length | C(sp³)-C(sp³) | 1.51 - 1.54 Å |
| Bond Length | C(sp²)-C(sp³) | 1.48 - 1.51 Å |
| Bond Angle | C-C-C (in Isopropyl) | ~110° |
| Bond Angle | C-C=O (Ketone) | ~120° |
| Bond Angle | C-N-C (Pyridine) | ~117° |
| Torsion Angle | C(Pyridine)-C3-C2=O | Variable (defines conformation) |
Analysis of Conformational Preferences in the Crystalline State
The conformation of this compound in the solid state is determined by the rotation around its single bonds, particularly the C(pyridine)-C3 bond. The relative orientation of the bulky isopropyl group, the acetyl group, and the pyridine ring is governed by steric hindrance and intramolecular interactions.
Studies on other 2-substituted pyridyl compounds show that the conformation is often a compromise to minimize steric clash. nih.govrsc.org It is probable that the molecule would adopt a conformation where the plane of the pyridine ring is significantly twisted relative to the C2-C3-C4 plane of the pentanone backbone to alleviate steric strain between the ortho-hydrogen of the pyridine ring and the substituents on the C3 carbon. nih.gov The specific torsion angles would reveal the most stable three-dimensional shape of the molecule within the crystal lattice. nih.gov
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π)
In the crystalline state, molecules of this compound would be held together by a network of non-covalent interactions. The pyridine ring's nitrogen atom and the ketone's oxygen atom are potential acceptors for weak C-H···N and C-H···O hydrogen bonds, which could link molecules into chains or more complex assemblies. mdpi.comnih.gov
Furthermore, the electron-rich pyridine ring can participate in π-stacking interactions with neighboring rings, typically in an offset or parallel-displaced fashion. nih.gov C-H···π interactions, where a C-H bond from the pentanone chain of one molecule points towards the face of a pyridine ring of another, are also common stabilizing forces in the crystal packing of such aromatic compounds. nih.gov Analysis of the crystal structure would quantify the distances and geometries of these interactions, providing insight into the supramolecular architecture. nih.gov
Advanced Spectroscopic Probes for Electronic Structure and Redox States
While crystallography defines the static structure, advanced spectroscopic techniques can probe the molecule's electronic properties, especially when it is part of a larger system, such as a metal complex, or when it is converted into a paramagnetic species.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Derivatives
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. srce.hr The parent molecule, this compound, is a diamagnetic, closed-shell species and therefore EPR-silent. However, EPR spectroscopy would be a powerful tool for studying its paramagnetic derivatives, such as:
Radical Ions: If the molecule is chemically or electrochemically reduced to a radical anion or oxidized to a radical cation, EPR can provide detailed information about the distribution of the unpaired electron's spin density across the molecule.
Metal Complexes: If the compound acts as a ligand coordinating to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), Mo(III)), EPR can probe the metal's electronic environment. researchgate.netrsc.org The resulting spectrum would be sensitive to the coordination geometry and the nature of the metal-ligand bond. nih.gov The hyperfine coupling observed in the spectrum can reveal which nuclei the unpaired electron is interacting with, providing direct evidence of covalent character in the metal-ligand bond. illinois.edu
X-ray Absorption Spectroscopy (XAS) for Metal-Ligand Interactions
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure around a specific absorbing atom. nih.gov If this compound is used as a bidentate ligand to form a complex with a metal ion, XAS at the metal's absorption edge would be highly informative. up.ac.za
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the metal center. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region contains information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing metal atom. escholarship.org For a metal complex of this ligand, EXAFS could precisely measure the metal-nitrogen (from the pyridine) and metal-oxygen (from the ketone) bond lengths, even in non-crystalline samples. nih.gov
Theoretical and Computational Chemistry of 4 Methyl 3 Pyridin 2 Yl Pentan 2 One
Conformational Analysis and Dynamics of 4-Methyl-3-(pyridin-2-yl)pentan-2-one
No studies detailing the potential energy surface, stable conformers, or molecular dynamics of this specific compound could be located.
Further experimental or computational research would be necessary to generate the data required to thoroughly analyze the theoretical and computational chemistry of this compound.
Exploration of Rotamers and Energy Barriers
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the pyridinyl and pentanone moieties. This rotation gives rise to different spatial arrangements of the molecule, known as rotamers or conformational isomers. The stability of these rotamers is influenced by steric hindrance and electronic interactions between the pyridine (B92270) ring and the bulky pentanone substituent.
Computational methods, such as Density Functional Theory (DFT), would be employed to map the potential energy surface of the molecule as a function of the dihedral angle of this central bond. From this, the energy minima corresponding to stable rotamers and the energy maxima representing the transition states between them can be identified. The energy difference between a stable rotamer and a transition state is the energy barrier to rotation. For a molecule with the structural complexity of this compound, multiple energy barriers of varying heights would be expected, governing the rate of interconversion between different conformations at a given temperature.
Table 1: Hypothetical Rotational Energy Barriers for this compound
| Transition | Dihedral Angle (°) | Energy Barrier (kcal/mol) |
| Rotamer 1 -> Rotamer 2 | 60 | Data not available |
| Rotamer 2 -> Rotamer 3 | 120 | Data not available |
| Rotamer 3 -> Rotamer 1 | 180 | Data not available |
| This table illustrates the type of data that would be generated from computational studies. Specific values for this compound are not currently available in published literature. |
Molecular Dynamics Simulations for Conformational Landscapes
To gain a more dynamic understanding of the conformational landscape of this compound, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the accessible conformations and the transitions between them, providing a more realistic picture of the molecule's behavior in a given environment (e.g., in a solvent or at a specific temperature).
An MD simulation would reveal the probability of finding the molecule in different conformational states, effectively mapping its conformational landscape. The results could highlight the most populated conformations and the pathways for conformational change. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.
Theoretical Studies on Keto-Enol Tautomerism of the Pentanone Moiety
The pentanone moiety of this compound can exist in equilibrium between its keto and enol forms. masterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). masterorganicchemistry.com
Theoretical studies, likely using DFT or other high-level quantum chemical methods, would be essential to determine the relative stabilities of the keto and enol tautomers. libretexts.org For simple ketones, the keto form is generally more stable. libretexts.org However, the presence of the pyridinyl group could influence the equilibrium. Factors such as intramolecular hydrogen bonding in the enol form and the electronic effects of the pyridine ring would be investigated. The calculations would also determine the energy barrier for the tautomerization reaction, providing insight into the kinetics of this process. libretexts.org
Table 2: Predicted Relative Energies of Keto-Enol Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| Keto | 0 (Reference) |
| Enol (E-isomer) | Data not available |
| Enol (Z-isomer) | Data not available |
| This table presents a hypothetical comparison of tautomer stability. Actual values would be determined through quantum chemical calculations. |
Prediction of Material-Relevant Properties
Nonlinear Optical (NLO) Properties
Molecules with extended π-systems and significant charge asymmetry, such as those containing pyridine rings, can exhibit nonlinear optical (NLO) properties. ias.ac.in These materials interact with intense light in a nonlinear fashion, which can lead to phenomena like frequency doubling of light. The NLO response of a molecule is quantified by its hyperpolarizability.
Computational chemistry provides a means to predict the NLO properties of this compound. ias.ac.in By calculating the first and second hyperpolarizabilities, researchers can estimate the potential of this compound for use in NLO materials. These calculations would typically involve DFT or time-dependent DFT (TD-DFT) methods. ias.ac.in The results would guide the design of new materials with enhanced NLO properties. nih.gov
Thermodynamic Properties and Stability
The thermodynamic stability of this compound is a fundamental property that can be predicted through computational methods. Calculations of the enthalpy of formation, Gibbs free energy of formation, and heat capacity provide essential data for understanding the compound's stability and its behavior in chemical reactions.
These thermodynamic parameters are typically calculated using quantum chemical methods, often in conjunction with statistical mechanics. The results would allow for the comparison of the stability of this compound with other related molecules and for the prediction of equilibrium constants for reactions in which it is involved.
Table 3: Calculated Thermodynamic Properties at 298.15 K
| Property | Value |
| Enthalpy of Formation (kcal/mol) | Data not available |
| Gibbs Free Energy of Formation (kcal/mol) | Data not available |
| Heat Capacity (cal/mol·K) | Data not available |
| This table is an example of the thermodynamic data that would be obtained from computational analysis. Specific values for the target compound are not available in the literature. |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. researchgate.netscribd.com By partitioning the crystal space into regions associated with each molecule, the Hirshfeld surface provides a graphical representation of how molecules interact with their neighbors.
Reaction Chemistry and Mechanistic Studies Involving 4 Methyl 3 Pyridin 2 Yl Pentan 2 One
Keto-Enol Tautomerism and its Chemical Implications
The chemical behavior of 4-Methyl-3-(pyridin-2-yl)pentan-2-one is influenced by its capacity to exist as two readily interconvertible constitutional isomers, a phenomenon known as tautomerism. libretexts.org This specific equilibrium, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons between the keto form (the standard ketone structure) and the enol form (a structure containing a hydroxyl group adjacent to a carbon-carbon double bond).
For simple ketones like acetone, the equilibrium heavily favors the more stable keto tautomer, which constitutes >99.9% of the mixture. libretexts.org The preference for the keto form is primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org
The tautomerization can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is first protonated. A base (such as water) then removes an alpha-hydrogen, leading to the formation of the enol. libretexts.org
Base-Catalyzed Mechanism: Under basic conditions, an alpha-hydrogen is removed to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol.
For an asymmetrical ketone like this compound, two potential enol tautomers could theoretically form, depending on which alpha-carbon is deprotonated. However, the enol involving the more substituted carbon is generally more stable. The presence of the pyridyl group can influence the equilibrium through electronic effects, potentially stabilizing the enol form through conjugation. The formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine (B92270) nitrogen could further shift the equilibrium toward the enol tautomer, a phenomenon well-documented in β-diketones. mdpi.com
The existence of the enol tautomer is significant as it provides a nucleophilic carbon-carbon double bond, which is crucial for understanding reactions such as alpha-halogenation.
Reactivity of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. pearson.com This reactivity is fundamental to many of its chemical transformations. The nitrogen can readily react with electrophiles, such as protons from an acid, to form a pyridinium (B92312) salt. youtube.com
This basicity means that in acidic solutions, the molecule will exist predominantly in its protonated form. This protonation has profound effects on the reactivity of the entire molecule, especially the pyridine ring's susceptibility to electrophilic attack. youtube.comuoanbar.edu.iq
The nitrogen's lone pair also allows it to act as a nucleophile, attacking electrophilic centers like alkyl halides in SN2 reactions to form N-alkylpyridinium salts. While pyridine itself is a moderately good nucleophile, the steric bulk of the 3-(4-methylpentan-2-one) substituent may slightly hinder the approach of electrophiles to the nitrogen atom.
| Compound | pKa of Conjugate Acid | Reference Compound |
|---|---|---|
| Pyridine | 5.25 | Standard |
| 2-Methylpyridine | 5.97 | Alkyl groups are weakly electron-donating, increasing basicity. |
| 3-Methylpyridine | 5.68 | Positional effect of electron-donating group. |
| 4-Methylpyridine | 6.02 | Positional effect of electron-donating group. |
Data for illustrative purposes to show electronic effects on pyridine basicity.
The pyridine ring is generally unreactive towards electrophilic aromatic substitution (EAS) compared to benzene. youtube.com This reduced reactivity is due to two main factors:
The electronegative nitrogen atom withdraws electron density from the ring inductively, deactivating it towards attack by electrophiles. uoanbar.edu.iq
Under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. youtube.com The resulting positive charge on the pyridinium ion makes the ring even more electron-deficient and thus highly deactivated. youtube.comrsc.org
The alkyl ketone substituent on the ring is also an electron-withdrawing, deactivating group. Therefore, this compound is expected to be extremely resistant to electrophilic aromatic substitution. If a reaction were to occur under very harsh conditions, substitution would be directed to the C-3 or C-5 position (meta to the nitrogen and the substituent), similar to the directing effect observed in nitrobenzene. youtube.comaklectures.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with pyridine. youtube.com
| Reaction | Conditions | Major Product | Yield |
|---|---|---|---|
| Nitration | H₂SO₄, KNO₃, 300 °C | 3-Nitropyridine | Low (e.g., 22%) |
| Sulfonation | H₂SO₄, HgSO₄, 230 °C | Pyridine-3-sulfonic acid | Moderate |
| Bromination | Br₂, Oleum, 130 °C | 3-Bromopyridine | Moderate |
General conditions for pyridine, illustrating the required severity of reaction conditions. youtube.com
Reactivity of the Ketone Carbonyl Group
The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the carbonyl carbon susceptible to attack by nucleophiles in what is known as a nucleophilic addition reaction. openstax.org Upon attack, the carbon atom rehybridizes from sp² to sp³, forming a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. openstax.org
The reactivity of the ketone in this compound is influenced by both electronic and steric factors. Ketones are generally less reactive than aldehydes due to the electron-donating nature of the two alkyl groups and increased steric hindrance. openstax.orgopenochem.org In this specific molecule, the approach of a nucleophile to the carbonyl carbon is sterically hindered by the adjacent methyl group and the bulky pyridyl-substituted group at the alpha-position. openstax.org This steric hindrance can significantly slow down the rate of reaction compared to a less substituted ketone like acetone. openochem.org
Despite this, the carbonyl group can undergo addition reactions with strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) to form tertiary alcohols, or with reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) to form secondary alcohols.
Ketones that have at least one alpha-hydrogen can undergo halogenation at the alpha-position. pressbooks.pub This reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid or base. fiveable.me
Under acidic conditions, the reaction involves the acid-catalyzed formation of the enol tautomer, which is the rate-determining step. pressbooks.publibretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂). Subsequent deprotonation of the carbonyl oxygen yields the α-halo ketone and regenerates the acid catalyst. libretexts.org
The mechanism proceeds as follows:
Protonation of the carbonyl oxygen by an acid catalyst.
Slow, rate-determining deprotonation at the alpha-carbon to form the enol intermediate. libretexts.org
Nucleophilic attack by the enol's C=C double bond on an electrophilic halogen molecule (Cl₂, Br₂, or I₂).
Deprotonation of the carbonyl oxygen to give the final α-halogenated product.
For this compound, halogenation would occur at the C-3 position, replacing the hydrogen atom on the chiral center. Because the reaction proceeds through a planar enol intermediate, if the starting material were enantiomerically pure, the product would be a racemic mixture. libretexts.org
Reactions Involving the Alpha-Protons of the Ketone
Enamine/Imine Synthesis
No specific information was found regarding the synthesis of enamines or imines from this compound.
Condensation Reactions
No specific information was found regarding condensation reactions involving this compound.
Mechanistic Investigations of Complex Transformations
Catalytic Reaction Mechanisms (e.g., Hydrogenation, Oxidation)
No specific information was found concerning mechanistic studies of catalytic reactions such as hydrogenation or oxidation of this compound.
Stereochemical Outcomes of Reactions
No specific information was found detailing the stereochemical outcomes of reactions involving this compound.
Coordination Chemistry and Ligand Properties of 4 Methyl 3 Pyridin 2 Yl Pentan 2 One
Coordination Modes and Metal Binding Preferences
Due to a lack of published studies on this specific compound, its coordination behavior remains uncharacterized. Information regarding its potential to act as a monodentate, bidentate, or bridging ligand is not available.
Monodentate Pyridine (B92270) Coordination
There are no documented instances or theoretical studies describing the coordination of 4-Methyl-3-(pyridin-2-yl)pentan-2-one to a metal center solely through its pyridine nitrogen atom.
Bidentate or Multidentate Chelation Involving the Pyridine and Ketone Functionalities
The potential for this molecule to act as a chelating ligand, coordinating through both the pyridine nitrogen and the ketone oxygen, has not been investigated or reported in the available literature.
Bridging Ligand Behavior
No evidence or research exists to suggest or confirm that this compound can function as a bridging ligand to connect two or more metal centers.
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes involving this compound as a ligand have not been reported.
Complexes with Transition Metals (e.g., Cu, Co, Ag, Cd, Zn, Mg, Be, Ir, Pd)
A thorough search of chemical databases and literature reveals no synthesized or characterized complexes between this compound and the specified transition metals.
Structural Analysis of Coordination Compounds via X-ray Diffraction
As no metal complexes of this compound have been synthesized and isolated, no structural analyses, including those using X-ray diffraction techniques, have been performed.
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research data available for the chemical compound "this compound" corresponding to the detailed topics requested in the outline. The required information regarding its coordination chemistry, electronic and magnetic properties of its metal complexes, and its role in supramolecular chemistry and self-assembly is not present in the accessible academic and research databases.
Specifically, searches for experimental or theoretical studies on:
Ligand field effects and electronic transitions of its metal complexes.
Spectroscopic signatures such as UV-Vis, EPR, or XAS for its metal-ligand interactions.
Its use in the formation of Metal-Organic Frameworks (MOFs) .
The nature of non-covalent interactions , including argentophilic interactions, in its crystal packing.
did not yield any relevant results for this particular compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of foundational research on these specific properties.
Derivatives and Analogues of 4 Methyl 3 Pyridin 2 Yl Pentan 2 One
Synthetic Strategies for Structural Modifications and Functionalization
The synthesis of derivatives and analogues of 4-Methyl-3-(pyridin-2-yl)pentan-2-one can be approached by modifying three key regions of the molecule: the pyridine (B92270) ring, the ketone functionality, and the pentanone backbone.
The pyridine ring is a versatile platform for introducing a wide array of functional groups, which can significantly alter the electronic properties of the molecule. Common strategies for pyridine functionalization that can be applied to this compound include:
Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, these reactions can be facilitated by activating groups or harsh reaction conditions. Nitration, halogenation, and sulfonation are potential modifications.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. This allows for the introduction of substituents like amino, hydroxyl, and alkoxy groups.
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods such as Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce a wide variety of substituents, including aryl, alkyl, and alkynyl groups, onto the pyridine ring. For instance, a bromo-substituted pyridine derivative could be coupled with a boronic acid to introduce a new aryl group. nih.gov
C-H Bond Functionalization: Direct functionalization of C-H bonds on the pyridine ring is an increasingly popular and atom-economical approach. researchgate.netnih.gov This can be achieved using various catalytic systems to introduce alkyl, aryl, or other functional groups without the need for pre-functionalization of the ring. researchgate.netnih.gov
Radical Functionalization: Radical-based pathways, such as the Minisci reaction, offer another route for introducing alkyl and acyl groups onto the pyridine ring. acs.org These reactions are particularly useful for late-stage functionalization. acs.org
A summary of potential pyridine ring modifications is presented in the table below.
| Modification Type | Reagents and Conditions | Potential Substituents |
| Nitration | HNO₃/H₂SO₄ | -NO₂ |
| Halogenation | X₂ (X = Cl, Br), Lewis acid | -Cl, -Br |
| Amination | Sodamide (Chichibabin reaction) | -NH₂ |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl groups |
| C-H Alkylation | Alkenes, Rh or Ru catalyst | Alkyl groups |
| Minisci Reaction | Alkyl radicals, acid | Alkyl groups |
The ketone group at the 2-position of the pentanone backbone is a prime site for derivatization. Condensation reactions with primary amines and related compounds can yield a variety of derivatives with altered properties and potential for further functionalization.
Schiff Base Formation: The reaction of the ketone with primary amines (R-NH₂) under appropriate conditions (often with acid or base catalysis and removal of water) leads to the formation of Schiff bases (imines). researchgate.net The properties of the resulting Schiff base can be tuned by varying the R-group on the primary amine. researchgate.net For example, using an aniline (B41778) derivative would introduce an additional aromatic ring system.
Hydrazone Formation: Condensation of the ketone with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. rsc.orgrsc.org These derivatives are often crystalline solids and can be useful for characterization. The hydrazone functionality can also serve as a precursor for further reactions. rsc.orgrsc.org
The general reactions for the formation of Schiff bases and hydrazones are depicted below:
Schiff Base Formation: R¹(C=O)R² + R³NH₂ ⇌ R¹R²C=NR³ + H₂O
Hydrazone Formation: R¹(C=O)R² + H₂N-NHR³ ⇌ R¹R²C=N-NHR³ + H₂O
Modifying the carbon skeleton of the pentanone chain and the attached alkyl groups provides another layer of structural diversity.
Alkylation/Acylation at the α-Carbon: The carbon atom adjacent to the ketone (the α-carbon, C3) is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then react with electrophiles such as alkyl halides or acyl chlorides to introduce new substituents at this position. A similar strategy has been used to introduce a pyridinylmethyl group onto a pentane-2,4-dione backbone. asianpubs.org
Modification of the Methyl Group at C4: The methyl group at the 4-position can be a target for modification. For instance, radical halogenation could introduce a handle for further substitution.
Chain Length Variation: Synthesis of analogues with shorter or longer alkyl chains can be achieved by starting with different precursors. For example, using a different ketone in the initial synthesis could lead to analogues with different substituents at the C1 position.
Introduction of Unsaturation: A double bond could be introduced into the pentanone backbone through elimination reactions, creating an enone system.
Comparative Studies of Electronic and Conformational Properties
The structural modifications described above will invariably lead to changes in the electronic and conformational properties of the resulting analogues. Comparative studies are essential to understand these changes and to establish structure-property relationships.
Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring will alter the electron density of the π-system. This can be studied using techniques such as UV-visible spectroscopy, which can reveal shifts in the absorption maxima, and computational methods like Density Functional Theory (DFT) to calculate molecular orbital energies and charge distributions. The electronic nature of the substituents will also influence the pKa of the pyridine nitrogen.
Conformational Properties: The conformation of this compound and its analogues is determined by the rotational freedom around the single bonds connecting the pyridine ring to the pentanone backbone and within the pentanone chain itself. The introduction of bulky substituents can create steric hindrance, leading to preferred conformations. These conformational preferences can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., through-space correlations in NOESY experiments) and X-ray crystallography for solid-state analysis. Computational methods are also invaluable for mapping the potential energy surface and identifying low-energy conformers.
For example, a comparative study of a series of analogues with different substituents on the pyridine ring could reveal how the electronic nature of the substituent influences the preferred orientation of the pyridine ring relative to the pentanone backbone.
Rational Design of Analogues for Specific Research Objectives
The ability to systematically modify the structure of this compound allows for the rational design of analogues with specific properties tailored for particular research goals. This approach is widely used in medicinal chemistry for the development of new therapeutic agents.
Enzyme Inhibition: If this compound is identified as a hit in a screening campaign for a particular enzyme, analogues can be designed to improve its potency and selectivity. For instance, if the pyridine nitrogen is involved in a key interaction with the enzyme's active site, modifications to the pyridine ring can be made to optimize this interaction. Similarly, if a hydrophobic pocket is present in the active site, increasing the lipophilicity of the pentanone backbone could lead to improved binding. This approach has been successfully used in the design of pyridine-based inhibitors for various enzymes, including MSK1, RNase L, and CYP17. mdpi.comnih.govcu.edu.eg
Probing Biological Pathways: Analogues with specific modifications can be used as chemical probes to study biological processes. For example, an analogue could be designed to be fluorescent by incorporating a fluorophore, allowing for its visualization within cells.
The process of rational design is often iterative, involving cycles of design, synthesis, and biological evaluation to refine the structure and achieve the desired properties. Molecular modeling and computational chemistry play a key role in this process by predicting how structural changes will affect the molecule's properties and interactions with its target.
Applications of 4 Methyl 3 Pyridin 2 Yl Pentan 2 One and Its Derivatives in Advanced Chemical Research
Role as an Intermediate in the Synthesis of Complex Organic Molecules
While direct examples detailing the use of 4-methyl-3-(pyridin-2-yl)pentan-2-one as an intermediate in the total synthesis of complex natural products are not extensively documented, its structural motifs are present in various synthetic building blocks. The pyridinyl moiety, in particular, is a cornerstone in the synthesis of numerous heterocyclic compounds. For instance, pyridyl-substituted ureas have been successfully employed in the annulation of anthranilic esters to construct quinazolin-2,4(1H,3H)-diones, a core structure in many pharmaceutical agents. nih.gov This highlights the potential of pyridinyl-containing compounds to act as key precursors in the synthesis of elaborate molecular frameworks.
Furthermore, related structures such as 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are recognized as valuable synthetic precursors for a variety of biologically active compounds. nih.gov The inherent reactivity of the keto-imine functionality in this compound suggests its potential for analogous synthetic transformations, serving as a versatile starting material for the construction of more complex nitrogen-containing heterocycles. The presence of a methyl group at the 4-position and a chiral center at the 3-position offers additional handles for stereoselective synthesis, making it a potentially valuable chiral building block.
Application as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the keto group in this compound and its derivatives make them excellent candidates for use as bidentate ligands in coordination chemistry and catalysis. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on either the pyridine ring or the pentanone backbone, allowing for the rational design of catalysts for specific transformations.
The development of chiral ligands is a central theme in asymmetric catalysis. Pyridine-containing ligands have been extensively explored in this context. researchgate.net For example, chiral (pyridyl)imine Fe(II) complexes have been synthesized and evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, demonstrating moderate catalytic activities. researchgate.net The structural similarity of this compound to the pyridyl-imine ligands used in these studies suggests its potential utility in similar asymmetric transformations. The inherent chirality of this compound could be exploited in the design of new chiral catalysts for enantioselective hydrogenation reactions.
While the direct application of this compound in asymmetric halofunctionalization has not been reported, the broader class of P,N ligands, which includes pyridinyl phosphine (B1218219) derivatives, has been successfully employed in a variety of asymmetric catalytic reactions. nih.gov The modular nature of pyridinyl-based ligands allows for the systematic tuning of their electronic and steric properties to achieve high levels of enantioselectivity.
Reported Enantioselectivities in Asymmetric Hydrogenation with Pyridinyl-Type Ligands
| Catalyst System | Substrate | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|
| [Rh(COD)Binapine]BF4 | 2-Pyridine Ketones | Up to 99% | researchgate.net |
| Iridium/Ferrocene-based PNN Ligands | Aryl Ketones | Up to 99% | nih.gov |
| Fe(II) Pyridyl-imine Complexes | Ketones (Transfer Hydrogenation) | Low | researchgate.net |
The Wacker oxidation, the palladium-catalyzed oxidation of terminal alkenes to methyl ketones, is a cornerstone of modern organic synthesis. libretexts.org The efficiency and selectivity of this reaction are often influenced by the nature of the ligands coordinated to the palladium center. Pyridine-based ligands have been shown to play a crucial role in stabilizing the palladium catalyst and modulating its reactivity in Wacker-type processes. bwise.kr For instance, Pd(OAc)2/pyridine systems have been effectively used for the intramolecular aerobic oxidative amination of alkenes. nih.gov The ability of this compound to act as a bidentate ligand suggests its potential to form stable palladium complexes suitable for catalyzing Wacker-type oxidations and other related redox transformations.
Furthermore, the redox activity of pyridine-oxazoline (pyrox) ligands has been demonstrated in the stabilization of low-valent organonickel radical complexes, which are key intermediates in cross-coupling reactions. nih.gov This highlights the potential for pyridinyl-ketoimine ligands, such as this compound, to participate in and stabilize redox-active metal centers in a variety of catalytic cycles.
Potential in Material Science (e.g., Precursors for MOFs with Optical or Magnetic Properties)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be tailored by judiciously selecting the metal and organic linker. Pyridyl-containing ligands are widely used in the synthesis of MOFs due to their strong coordination to a variety of metal centers. researchgate.net
The bifunctional nature of this compound and its derivatives, possessing both a pyridyl nitrogen and a keto oxygen, makes them attractive candidates for the construction of novel MOFs. The coordination of these ligands to metal centers can lead to the formation of frameworks with interesting topologies and functionalities. For instance, the incorporation of pyridyl-containing linkers into MOFs has been shown to result in materials with tunable optical properties, such as luminescence. rsc.org The specific electronic structure of the pyridinyl-ketoimine moiety could lead to MOFs with unique photophysical characteristics.
Moreover, the introduction of paramagnetic metal centers into MOFs constructed with pyridyl-based ligands can give rise to materials with interesting magnetic properties. nih.govrsc.org The geometry and connectivity of the metal centers, dictated by the coordinating ligand, play a crucial role in determining the nature and strength of the magnetic interactions within the framework. The use of chiral ligands like this compound could also lead to the synthesis of chiral MOFs, which are of interest for applications in enantioselective separations and catalysis. researchgate.net
Properties of MOFs Constructed with Pyridyl-Containing Ligands
| MOF System | Ligand Type | Observed Property | Potential Application | Reference |
|---|---|---|---|---|
| UiO-66 Derivatives | Functionalized Pyridinedicarboxylate | Tunable Optical Properties | Optical Devices | rsc.orgrsc.org |
| Co(II)-based MOF | Bithiophenedicarboxylate and Pyridyl-type Ligands | Magnetic Properties | Spintronics | nih.gov |
| Terbium and Dysprosium MOFs | Azobenzene-4,4′-dicarboxylic Linker with Pyridyl functionality | Luminescence and Magnetism | Sensors, Data Storage | mdpi.com |
| Fe/Cu-PBP MOFs | 5,5′-bis(4-pyridyl)(2,2′-bipirimidine) | 2D Magnetism | Spintronics | rsc.org |
Sensor Development and Chemoresponsive Systems (if applicable to non-biological contexts)
The ability of the pyridinyl-ketoimine moiety to selectively bind to metal ions makes this compound and its derivatives promising candidates for the development of chemosensors. dntb.gov.ua The coordination of a metal ion to the ligand can induce a change in its electronic structure, leading to a detectable optical or electrochemical response. For example, a pyridinyl conjugate of a UiO-66-NH2 MOF has been developed as a highly selective and sensitive chemosensor for the detection of Fe³⁺ ions in aqueous media. mdpi.com
Furthermore, the incorporation of pyridyl-imine functionalities into fluorescent probes has been shown to be an effective strategy for the detection of specific analytes. For instance, an iron(III) pyridyl-imine complex has been utilized as a fluorescent sensor for hydrazine (B178648) detection based on a redox reaction. researchgate.net The binding of the analyte to the metal center modulates the fluorescence properties of the complex, allowing for quantitative detection. This suggests that appropriately designed systems based on this compound could be developed for the selective detection of various metal ions and small molecules in non-biological contexts. The tunability of the ligand structure provides a means to optimize the selectivity and sensitivity of such chemosensors for specific target analytes.
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Current synthetic strategies for pyridyl-substituted ketones often rely on classical methods that may not meet modern standards of efficiency and environmental responsibility. Future research should prioritize the development of novel, sustainable synthetic routes to 4-Methyl-3-(pyridin-2-yl)pentan-2-one.
A promising avenue involves the application of solid acid catalysts for aldol (B89426) condensation reactions, which could offer a more sustainable alternative to traditional mineral acids. google.com Such approaches, potentially adapted for a continuous reactor system, could significantly improve reactor throughput and yield while minimizing aqueous waste streams. google.com Another area for exploration is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate C-H bond activation and other transformations, potentially offering a rapid and energy-efficient pathway to this and related compounds.
| Synthetic Strategy | Potential Advantages | Key Research Questions |
| Solid Acid Catalysis | Reduced waste, catalyst reusability, suitability for continuous flow. google.com | What is the optimal catalyst material and reaction conditions (temperature, pressure)? Can this method prevent the formation of polymers? |
| Continuous Flow Synthesis | Improved safety, scalability, and product consistency. | Can a stable and high-yield continuous process be designed? How can reactant mixing and residence time be optimized? |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, lower energy consumption. | What is the feasibility of using microwave irradiation for the key bond-forming steps? Does this method offer improved regioselectivity? |
Deeper Mechanistic Understanding of Complex Reactions Involving the Compound
A thorough understanding of the mechanisms governing the reactions of this compound is crucial for controlling its reactivity and designing new transformations. The interplay between the pyridyl nitrogen and the ketone functionality likely dictates its chemical behavior, but detailed mechanistic studies are currently lacking.
Future work should employ a combination of experimental and computational techniques to elucidate these pathways. For instance, in reactions such as nickel-hydride catalyzed processes, mechanistic studies could involve the use of radical inhibitors to rule out radical pathways and isotope labeling experiments to trace the origin of hydrogen atoms. acs.org Investigating the role of the pyridyl group as a potential directing group in C-H functionalization reactions is another critical area. acs.org Understanding whether it acts as a bidentate directing group could enable highly regioselective transformations. acs.org
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, the development of advanced computational models could accelerate discovery in several areas.
Conformational analysis using software like OMEGA, HYPERCHEM, and MOPAC can identify the most stable three-dimensional structures of the molecule, which is essential for understanding its interaction with other chemical species. researchgate.net Molecular docking simulations could then be used to predict how this compound might bind to biological targets, such as enzymes, which is a critical step in drug discovery. researchgate.net These models can help in building a common binding model for derivatives of this compound, potentially identifying it as an attractive target for the development of new therapeutic agents. researchgate.net
| Computational Method | Application for this compound | Predicted Outcome |
| Conformational Analysis (OMEGA, MOPAC) | Generation of low-energy 3D conformers. researchgate.net | Identification of the most stable and biologically relevant molecular shapes. |
| Molecular Docking (FRED, GLIDE) | Simulation of binding to protein active sites. researchgate.net | Prediction of potential biological targets and binding affinity. |
| Quantum Chemical Calculations | Calculation of electronic properties, reaction energies, and transition states. | Deeper understanding of reactivity, reaction mechanisms, and spectral properties. |
Investigation of New Coordination Architectures and Material Applications
The structure of this compound, featuring both a nitrogen-based Lewis basic site (the pyridine (B92270) ring) and a carbonyl oxygen, makes it an excellent candidate for use as a ligand in coordination chemistry. The introduction of a pyridinylmethyl group into a pentanone framework can result in a tridentate ligand capable of coordinating with various metal ions. asianpubs.org
Future research should focus on synthesizing and characterizing metal complexes of this compound. Investigating its coordination with a range of transition metals could lead to novel catalysts with enhanced performance for reactions like olefin polymerization. asianpubs.org Furthermore, its use as a building block for metal-organic frameworks (MOFs) could be explored. The specific geometry of this ligand could be used to partition the pore space in MOFs, leading to materials with tailored properties for gas storage, separation, or catalysis. acs.org
Discovery of Undiscovered Reactivity Modes and Transformations
The unique electronic and steric features of this compound suggest that it may participate in reactivity modes that have not yet been explored. The pyridine ring can be activated towards nucleophilic attack, particularly when halogenated, or it can be modified to act as an N-oxide. researchgate.netacs.org
An important area of future research is to explore its participation in multicomponent reactions. For example, gold-catalyzed reactions involving pyridine N-oxides and alkynes have been shown to produce complex heterocyclic products like oxazoles. acs.org Investigating whether this compound (or its N-oxide derivative) can participate in similar transformations could open doors to a diverse array of valuable chemical structures. The presence of the trifluoromethyl group in related systems has been shown to direct the regioselectivity of such reactions, suggesting that modifications to the pentanone backbone could likewise be used to control reaction outcomes. acs.org
Chiral Synthesis and Stereochemical Control in Derivatization
The carbon atom at the 3-position of the pentanone chain in this compound is a stereocenter. This means the compound can exist as a pair of enantiomers. However, methods for the chiral synthesis or separation of these enantiomers have not been established.
Future research should be directed toward the development of asymmetric syntheses to produce enantiomerically pure forms of the compound and its derivatives. This is of paramount importance for potential applications in pharmacology, where different enantiomers often exhibit vastly different biological activities. Studies on the stereochemistry of electrophilic substitution reactions on related chiral molecules have shown that the stereochemical outcome can be controlled, for instance, through an anti-attack of the electrophile (SE2′ mechanism). researchgate.net Applying similar principles and developing enantioselective catalytic systems for reactions involving this compound will be a critical step in harnessing its full potential.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-Methyl-3-(pyridin-2-yl)pentan-2-one?
A key route involves regioselective hydration of propargylic alcohols under CO₂ pressure. For example, CO₂-promoted hydration at 90°C and 2 MPa yields structurally related ketones with high efficiency (94% yield), as demonstrated in the synthesis of 3-hydroxy-3,4-dimethyl-1-(pyridin-2-yl)pentan-2-one . Alternative methods include nucleophilic substitution reactions using pyridine derivatives and ketone precursors, though reaction conditions (temperature, solvent, and catalysts) require optimization to minimize side products.
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
NMR analysis (¹H and ¹³C) is critical for resolving tautomeric equilibria and verifying substituent positions. For instance, keto-enol tautomerism in related pyridinyl ketones leads to distinct chemical shifts; in CDCl₃, the keto form dominates (89:11 ratio) . Researchers must compare experimental shifts with computational predictions (e.g., density functional theory) to validate assignments, especially when steric effects or electron-withdrawing groups perturb resonance patterns.
Q. What crystallographic techniques are used to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction with programs like SHELXL is standard for precise structural determination. The SHELX suite enables refinement against high-resolution data, even for small molecules with complex substituents like pyridinyl groups. For example, a related compound, (2R,3R)-1-(4-chlorophenyl)-2-[(S)-2-nitro-1-phenylethyl]-3-phenylpentan-1-one, was resolved with an R factor of 0.035 .
Advanced Research Questions
Q. How can researchers address discrepancies between computational models and experimental crystallographic data for this compound?
Contradictions often arise from neglecting dynamic effects (e.g., torsional flexibility of the pyridinyl group) in static computational models. Hybrid approaches combining molecular dynamics simulations with X-ray data improve accuracy. For example, SHELXPRO interfaces with macromolecular refinement tools to reconcile flexibility-driven deviations . Additionally, Hirshfeld surface analysis can highlight intermolecular interactions (e.g., C–H···O) that influence packing and geometry.
Q. What strategies mitigate challenges in NMR data interpretation caused by tautomeric equilibria?
Low-temperature NMR or solvent variation (e.g., DMSO-d₆) can "freeze" tautomeric forms for clearer analysis. In 3-hydroxy-3,4-dimethyl-1-(pyridin-2-yl)pentan-2-one, tautomer ratios were quantified via integration of enolic (δ ~15 ppm) and ketonic (δ ~2–3 ppm) proton signals . Dynamic NMR simulations (e.g., EXSY experiments) further elucidate exchange rates between forms.
Q. How are GC-MS and LC-QTOF applied to distinguish isomeric or degradation products of this compound?
GC-MS with electron ionization fragments the compound into diagnostic ions (e.g., m/z 121 for pyridinyl fragments), while LC-QTOF provides accurate mass data (±1 ppm) to differentiate isomers. For example, 4-methyl-1-phenyl-2-pyrrolidin-1-yl-pentan-1-one was identified via its [M+H]⁺ ion (m/z 262.1806) and MS/MS fragmentation patterns . Retention time matching against synthetic standards is critical for validation.
Q. What role does computational chemistry play in predicting the reactivity of this compound in nucleophilic substitutions?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For pyridinyl ketones, the carbonyl carbon typically shows high electrophilicity (LUMO ~−1.5 eV), favoring nucleophilic attacks. Solvent effects (e.g., polar aprotic vs. protic) are modeled via COSMO-RS to optimize reaction conditions .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate spectroscopic (NMR, IR) and crystallographic data using software like Mercury (for X-ray) and ACD/Labs (for NMR). Discrepancies in bond lengths >0.02 Å or chemical shifts >0.5 ppm warrant re-examination of sample purity or computational parameters .
- Experimental Design : For synthetic optimization, employ Design of Experiments (DoE) to screen variables (e.g., CO₂ pressure, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
